![molecular formula C12H11NO2 B6366043 2-Hydroxy-3-(4-hydroxymethylphenyl)pyridine, 95% CAS No. 1261907-15-6](/img/structure/B6366043.png)
2-Hydroxy-3-(4-hydroxymethylphenyl)pyridine, 95%
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Overview
Description
2-Hydroxy-3-(4-hydroxymethylphenyl)pyridine, also known as 4-hydroxymethylpyridine-2-carboxylic acid, is a chemical compound with the molecular formula C9H9NO3. It is a white solid with a melting point of 171–173 °C and a density of 1.39 g/cm3. It is soluble in water and ethanol and is used in various scientific research applications.
Mechanism of Action
2-Hydroxy-3-(2-Hydroxy-3-(4-hydroxymethylphenyl)pyridine, 95%hylphenyl)pyridine acts as a nucleophile in organic synthesis, reacting with electrophiles such as aldehydes and ketones to form a new carbon-carbon bond. It is also capable of forming hydrogen bonds with other molecules, allowing it to act as a catalyst in various reactions.
Biochemical and Physiological Effects
2-Hydroxy-3-(2-Hydroxy-3-(4-hydroxymethylphenyl)pyridine, 95%hylphenyl)pyridine has not been studied for any biochemical or physiological effects in humans. However, it has been shown to have antimicrobial activity against several species of bacteria, including Escherichia coli.
Advantages and Limitations for Lab Experiments
2-Hydroxy-3-(2-Hydroxy-3-(4-hydroxymethylphenyl)pyridine, 95%hylphenyl)pyridine has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, is soluble in many solvents, and is relatively stable. However, it is also a relatively weak nucleophile, which can limit its usefulness in certain reactions.
Future Directions
The future directions for research on 2-Hydroxy-3-(2-Hydroxy-3-(4-hydroxymethylphenyl)pyridine, 95%hylphenyl)pyridine include the development of new synthetic methods, the exploration of its potential applications in the synthesis of other compounds, and the further study of its antimicrobial activity. Additionally, further research could be done to explore its potential uses as a ligand in coordination chemistry and as a precursor for the synthesis of pyridinium-based ionic liquids.
Synthesis Methods
2-Hydroxy-3-(2-Hydroxy-3-(4-hydroxymethylphenyl)pyridine, 95%hylphenyl)pyridine can be synthesized by a three-step reaction involving the condensation of benzaldehyde and pyridine, followed by the oxidation of the resulting imine intermediate with hydrogen peroxide and finally the hydrolysis of the resulting Schiff base.
Scientific Research Applications
2-Hydroxy-3-(2-Hydroxy-3-(4-hydroxymethylphenyl)pyridine, 95%hylphenyl)pyridine is a useful reagent for the synthesis of other compounds, such as quinolines, pyridines, and pyrimidines. It is also used as a catalyst in organic synthesis, as a ligand in coordination chemistry, and as a precursor for the synthesis of pyridinium-based ionic liquids.
properties
IUPAC Name |
3-[4-(hydroxymethyl)phenyl]-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c14-8-9-3-5-10(6-4-9)11-2-1-7-13-12(11)15/h1-7,14H,8H2,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTPRGJLEORJEIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1)C2=CC=C(C=C2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00682608 |
Source
|
Record name | 3-[4-(Hydroxymethyl)phenyl]pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00682608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-3-(4-hydroxymethylphenyl)pyridine | |
CAS RN |
1261907-15-6 |
Source
|
Record name | 3-[4-(Hydroxymethyl)phenyl]pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00682608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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